3-Chloro-N1-phenylbenzene-1,2-diamine
Description
3-Chloro-N1-phenylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a benzene ring with amino groups at positions 1 and 2, a chlorine substituent at position 3, and a phenyl group attached to the N1 nitrogen. This compound is of interest in organic synthesis due to its dual amine functionality and electron-withdrawing chloro substituent, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2 |
InChI Key |
RAYRRTBHPMNPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The position and nature of substituents on the benzene-1,2-diamine scaffold significantly alter electronic and steric properties:
Electronic Effects :
- Chlorine Position : A chloro group at position 3 (meta to amines) creates a stronger electron-withdrawing effect compared to position 4 (para) or 5 (ortho), influencing reaction rates in electrophilic substitutions .
- N-Substituents : Phenyl groups (e.g., in 3-chloro-N1-phenyl) enhance conjugation, whereas methyl or tert-butyl groups increase steric hindrance and reduce solubility .
Yield and Efficiency :
Physicochemical Properties
Spectroscopic Data :
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